N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a thiophene ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halides, nucleophiles, electrophiles, palladium catalysts, and solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- N-(2-chlorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- N-(2-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its interactions with biological targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C16H14N2O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3S/c1-2-20-13-7-4-3-6-11(13)17-16(19)12-10-14(21-18-12)15-8-5-9-22-15/h3-10H,2H2,1H3,(H,17,19) |
InChI Key |
RWMXLQOBJRSHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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